molecular formula C10H13Cl2NO B2905905 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol CAS No. 690221-98-8

1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol

Cat. No.: B2905905
CAS No.: 690221-98-8
M. Wt: 234.12
InChI Key: BNJMFYUVZZATLR-UHFFFAOYSA-N
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Description

1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C10H13Cl2NO. This compound is characterized by the presence of a dichlorobenzyl group attached to an amino-propanol backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzyl chloride with 1-amino-2-propanol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

    1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacks the dichlorobenzyl group.

    2,6-Dichlorobenzyl Alcohol: Contains the dichlorobenzyl group but lacks the amino-propanol backbone.

Uniqueness: 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-ol is unique due to the presence of both the dichlorobenzyl group and the amino-propanol backbone, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJMFYUVZZATLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=C(C=CC=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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